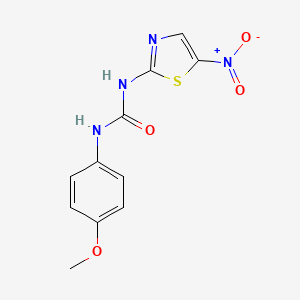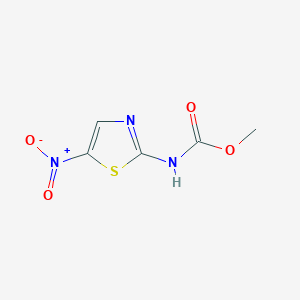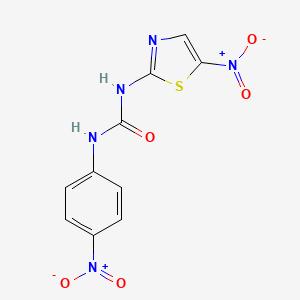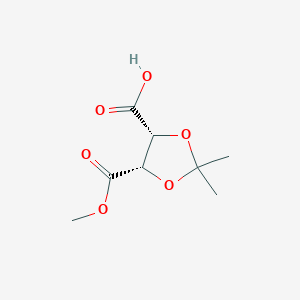
1-(4-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one, referred to as 4F-TFPP, is a heterocyclic compound with a pyrazolone structure. It is a colorless solid with a melting point of 118-122 °C. It has been widely studied for its potential applications in the fields of medicine and chemistry.
Aplicaciones Científicas De Investigación
4F-TFPP has been studied for its potential applications in the fields of medicine and chemistry. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which has potential therapeutic applications. In addition, it has been used as a fluorescent probe for the detection of nitric oxide and as a catalyst for the oxidation of alcohols.
Mecanismo De Acción
The mechanism of action of 4F-TFPP is not well understood. However, it is believed that the compound binds to the active site of the enzyme acetylcholinesterase and inhibits its activity. This inhibition leads to a decrease in the levels of acetylcholine in the brain, which has a variety of effects on the body.
Biochemical and Physiological Effects
4F-TFPP has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been shown to have neuroprotective effects, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4F-TFPP is a relatively stable compound, making it suitable for use in laboratory experiments. It is also relatively easy to synthesize and is available commercially. However, it is a relatively expensive compound and can be toxic in high concentrations.
Direcciones Futuras
The potential applications of 4F-TFPP are numerous and there are many possible future directions for research. These include further exploration of its anti-inflammatory, anti-oxidant, and anti-cancer properties, as well as its potential therapeutic applications. In addition, further research into its mechanism of action and its potential applications as a fluorescent probe and catalyst may prove fruitful. Finally, further research into its toxicity and safety profile is warranted.
Métodos De Síntesis
4F-TFPP can be synthesized by reacting 4-fluorophenyl-3-trifluoromethyl-4,5-dihydro-1H-pyrazole with ethyl chloroformate in the presence of pyridine. The reaction is carried out at a temperature of 0 °C and the product is isolated by recrystallization. The synthesis of 4F-TFPP has been studied in detail and the reaction conditions and yields have been optimized.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4N2O/c11-6-1-3-7(4-2-6)16-9(17)5-8(15-16)10(12,13)14/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJISPJWJOHTVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[(4-Bromophenyl)imino]methyl}-6-methoxyphenol; >90%](/img/structure/B6353304.png)







![4-(2,3,4-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353346.png)

![Bicyclo[2.2.1]heptane-2,3-dicarboximide](/img/structure/B6353369.png)

![4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6353383.png)